molecular formula C9H9ClF2N2O2 B2395461 [4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1002032-77-0

[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid

货号: B2395461
CAS 编号: 1002032-77-0
分子量: 250.63
InChI 键: GZJACOLAIQWXKW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a pyrazole derivative featuring a chloro group at position 4, a cyclopropyl substituent at position 5, and a difluoromethyl group at position 3. This discontinuation may reflect synthesis challenges or stability concerns compared to analogs.

属性

IUPAC Name

2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF2N2O2/c10-6-7(9(11)12)13-14(3-5(15)16)8(6)4-1-2-4/h4,9H,1-3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJACOLAIQWXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NN2CC(=O)O)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Pyrazole Core Formation

A cyclopropyl-substituted 1,3-diketone precursor reacts with monosubstituted hydrazine to form the pyrazole ring. For example:
$$
\text{Cyclopropanecarbonyl chloride} + \text{Chloroacetonitrile} \xrightarrow{\text{Base}} \text{1,3-Diketone intermediate}
$$
Subsequent treatment with hydrazine hydrate yields 5-cyclopropyl-1H-pyrazole.

Chlorination and Difluoromethylation

Electrophilic chlorination at position 4 using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C achieves regioselectivity. Difluoromethylation at position 3 employs a copper-catalyzed coupling between a pyrazole diazonium salt and (difluoromethyl)trimethylsilane (TMSCF₂H), as demonstrated in CN116178265A:
$$
\text{Pyrazole-N}_2^+ \xrightarrow{\text{CuSCN, CsF, TMSCF₂H}} \text{Difluoromethylated product}
$$
Yields for analogous difluoromethylations exceed 85% under inert conditions.

N1-Alkylation with Bromoacetic Acid

Reaction with ethyl bromoacetate in DMF using K₂CO₃ as base, followed by saponification with NaOH, installs the acetic acid group:
$$
\text{Pyrazole} + \text{BrCH₂COOEt} \xrightarrow{\text{K₂CO₃}} \text{Ethyl ester intermediate} \xrightarrow{\text{NaOH}} \text{Acetic acid derivative}
$$
This step typically proceeds in 70–80% yield after purification.

Synthetic Route 2: Late-Stage Cyclopropanation

Pyrazole Synthesis with Difluoromethyl and Chloro Substituents

Starting from 3-(difluoromethyl)-4-chloro-1H-pyrazole, cyclopropanation at position 5 uses a Corey-Chaykovsky reaction:
$$
\text{Pyrazole} + \text{Cyclopropanecarboxaldehyde} \xrightarrow{\text{Trimethylsulfoxonium iodide}} \text{Cyclopropyl adduct}
$$
Optimal conditions require 1.2 eq aldehyde and 2 eq base at 60°C for 12 hours.

Side Chain Installation

Parallel to Route 1, N1-alkylation with bromoacetic acid derivatives completes the synthesis.

Comparative Analysis of Routes

Parameter Route 1 Route 2
Total steps 4 3
Overall yield ~52% (estimated) ~45% (estimated)
Critical challenges Diazonium salt stability Cyclopropanation regioselectivity
Scalability Pilot-scale demonstrated Limited to batch <100 g

Route 1 benefits from established diazotization protocols, while Route 2 offers shorter step count at the expense of cyclopropanation control.

Analytical Characterization

Key validation data from suppliers and patents include:

  • ¹H NMR (DMSO-d₆): δ 1.15–1.30 (m, 4H, cyclopropyl), 4.90 (s, 2H, CH₂COO), 6.80 (t, J = 54 Hz, 1H, CF₂H).
  • HPLC : Rt = 8.2 min (C18 column, 0.1% TFA/MeCN gradient).
  • HRMS : m/z 251.0321 [M+H]⁺ (calc. 251.0324).

Industrial Considerations

  • Cost drivers : TMSCF₂H ($320/kg) and cyclopropanecarbonyl chloride ($280/kg) dominate raw material expenses.
  • Green chemistry metrics :
    • Process Mass Intensity (PMI): 18.2 kg/kg (Route 1) vs. 22.7 kg/kg (Route 2).
    • E-factor: 17.1 (Route 1) vs. 21.3 (Route 2).

化学反应分析

Types of Reactions

[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other nucleophiles.

    Coupling Reactions: Such as Suzuki-Miyaura coupling, which can form carbon-carbon bonds

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

科学研究应用

[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid has several applications in scientific research:

作用机制

The mechanism of action of [4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloro and difluoromethyl groups may enhance binding affinity and selectivity, while the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions .

相似化合物的比较

Comparison with Structural Analogs

Key structural analogs differ in substituents at positions 3 (difluoromethyl/trifluoromethyl) and 4 (chlorine/bromine) or include functional group modifications. Below is a comparative analysis:

2.1. Trifluoromethyl Analog: [4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic Acid
  • Molecular Formula : C₉H₈ClF₃N₂O₂
  • Molecular Weight : 268.62 g/mol
  • The higher molecular weight (Δ ≈ +18 g/mol) may slightly reduce solubility.
2.2. Bromo Analog: [4-Bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic Acid
  • CAS Number : 1001500-11-3
  • Molecular Formula : C₉H₉BrF₂N₂O₂ (inferred)
  • Molecular Weight : ≈ 295 g/mol
  • Key Differences : Substitution of chlorine with bromine increases steric bulk and polarizability, which may enhance binding affinity in hydrophobic pockets but reduce solubility. Bromine’s higher atomic weight contributes to the increased molecular weight (Δ ≈ +44.5 g/mol).
2.3. Hydrazide Derivative: 4-[(Z)-({[4-Chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}hydrazono)methyl]phenyl Acetate
  • Molecular Formula : C₁₈H₁₇ClF₂N₄O₃
  • Molecular Weight : 410.805 g/mol
  • Key Differences : Functionalization of the acetic acid group into a hydrazide introduces a phenyl acetate moiety. This modification significantly increases molecular weight (Δ ≈ +160 g/mol) and may alter pharmacokinetics, such as prolonging half-life through reduced renal clearance.
2.4. Benzyl-Substituted Analog: [1-Benzyl-3-(3-{1-[2-Chloro-4-(trifluoromethyl)benzyl]-3-isopropyl-1H-pyrazol-5-yl}propoxy)-1H-pyrazol-4-yl]acetic Acid
  • Molecular Formula : C₂₉H₃₀ClF₃N₄O₃
  • Molecular Weight : 575.03 g/mol
  • Key Differences: Addition of benzyl and trifluoromethylbenzyl groups introduces pronounced hydrophobicity and steric bulk. Such modifications are typical in drug design to enhance target binding but may compromise oral bioavailability.

Structural and Physicochemical Comparison Table

Compound Name Substituent (Position 3) Halogen (Position 4) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound Difluoromethyl (-CHF₂) Chlorine C₉H₉ClF₂N₂O₂ ~250.45 Discontinued; moderate polarity
Trifluoromethyl Analog Trifluoromethyl (-CF₃) Chlorine C₉H₈ClF₃N₂O₂ 268.62 Enhanced metabolic stability
Bromo Analog Difluoromethyl (-CHF₂) Bromine C₉H₉BrF₂N₂O₂ ~295 Increased steric bulk
Hydrazide Derivative Difluoromethyl (-CHF₂) Chlorine C₁₈H₁₇ClF₂N₄O₃ 410.805 Prolonged half-life
Benzyl-Substituted Analog Trifluoromethyl (-CF₃) Chlorine C₂₉H₃₀ClF₃N₄O₃ 575.03 High hydrophobicity

Research Implications

  • Halogen Substitution : Bromine’s larger atomic radius may improve hydrophobic interactions in biological systems but reduce solubility, a trade-off critical in drug design .
  • Functional Group Modifications : Derivatives like the hydrazide demonstrate how structural changes can tailor pharmacokinetic profiles, though increased molecular weight may limit diffusion across membranes .

生物活性

[4-Chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid (CAS Number: 1002032-77-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C9_9H9_9ClF2_2N2_2O2_2
  • Molecular Weight : 250.63 g/mol
  • MDL Number : MFCD04967193

Pharmacological Profile

The biological activity of this compound has been explored in various studies, particularly in relation to its potential as an antiparasitic agent.

Antiparasitic Activity

Research indicates that compounds within the pyrazole class, including this compound, exhibit significant activity against malaria parasites by inhibiting the PfATP4 Na+^+-ATPase. This inhibition is crucial for disrupting the parasite's ion homeostasis and energy metabolism. For instance, analogs with similar structures have shown varying degrees of potency, with some achieving an effective concentration (EC50_{50}) as low as 0.025 μM in vitro assays against Plasmodium falciparum .

The mechanism by which this compound exerts its effects involves:

  • Inhibition of Ion Transport : The compound targets the PfATP4 enzyme, leading to impaired sodium ion transport across the parasite's membrane.
  • Metabolic Disruption : By inhibiting essential metabolic pathways, it compromises the survival and replication of the malaria parasite.

Study 1: Efficacy Against Malaria

A study published in Nature demonstrated that derivatives of pyrazole compounds, including this compound, were evaluated for their in vivo efficacy in mouse models infected with malaria. The results indicated that these compounds not only reduced parasitemia significantly but also blocked gamete development, which is critical for preventing transmission to mosquitoes .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications to the pyrazole ring can drastically influence biological activity. For example, the introduction of various substituents at specific positions on the pyrazole ring was shown to enhance both potency and selectivity against malaria parasites. Compounds with a difluoromethyl group exhibited improved aqueous solubility and metabolic stability compared to their non-fluorinated counterparts .

Data Summary

CompoundEC50_{50} (μM)Mechanism of ActionReference
This compound0.025Inhibition of PfATP4 Na+^+-ATPase
Analog A0.064Inhibition of PfATP4 Na+^+-ATPase
Analog B0.115Inhibition of PfATP4 Na+^+-ATPase

常见问题

Q. What are the optimal synthetic routes for [4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step protocols, including cyclopropane ring formation, halogenation, and functional group coupling. Key steps include:

  • Cyclopropane introduction : Cyclopropyl groups are introduced via nucleophilic substitution or cross-coupling reactions using catalysts like palladium .
  • Halogenation and difluoromethylation : Chlorination at the 4-position and difluoromethylation at the 3-position require controlled temperatures (0–5°C) to avoid side reactions .
  • Acetic acid moiety attachment : The pyrazole ring is alkylated using bromoacetic acid derivatives under basic conditions (pH 8–9) in solvents like acetonitrile .
    Critical factors : Reaction time, solvent polarity (e.g., DMSO vs. acetonitrile), and inert atmospheres (N₂/Ar) significantly affect purity (>95%) and yield (60–75%) .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer: Standard techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm cyclopropane protons (δ 0.8–1.2 ppm) and acetic acid protons (δ 3.8–4.2 ppm) .
  • Mass spectrometry (HRMS) : Molecular ion peaks at m/z 275.04 (calculated for C₁₀H₁₀ClF₂N₂O₂) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) to assess purity (>98%) .

Q. What functional groups dictate its reactivity in biological or chemical systems?

Methodological Answer: Key reactive sites:

  • Pyrazole ring : Participates in hydrogen bonding and π-π stacking with biological targets .
  • Acetic acid moiety : Enables conjugation to carriers (e.g., peptides) via carbodiimide-mediated coupling .
  • Difluoromethyl group : Enhances metabolic stability and lipophilicity (logP ≈ 2.1) .

Advanced Research Questions

Q. How do kinetic studies inform the reaction mechanisms involving this compound?

Methodological Answer: Kinetic analyses reveal:

  • First-order kinetics in nucleophilic substitutions (e.g., cyclopropane formation), with rate constants (k) dependent on solvent polarity .
  • Activation energy barriers : For difluoromethylation, ΔG‡ ≈ 25–30 kJ/mol, determined via Arrhenius plots .
    Contradictions : Discrepancies in reported rate constants (e.g., 0.05 vs. 0.08 min⁻¹) may arise from solvent impurities or temperature fluctuations .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Methodological Answer: SAR strategies include:

  • Substitution at the 5-position : Cyclopropyl groups enhance steric bulk, improving target selectivity (e.g., enzyme inhibition) .
  • Trifluoromethyl vs. difluoromethyl : Substitution at the 3-position alters electronic effects (Hammett σ ≈ 0.5) and binding affinity .
    Case study : Replacing cyclopropyl with methyl in analogs reduces antibacterial efficacy by 40%, highlighting the role of steric hindrance .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Methodological Answer: Contradictions may stem from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24 vs. 48 hrs) .
  • Compound stability : Degradation in aqueous buffers (pH 7.4) reduces apparent potency; use stability-indicating HPLC to verify integrity .
    Mitigation : Standardize protocols (e.g., ATP-based assays) and validate purity via elemental analysis .

Methodological Challenges and Solutions

Q. How to optimize regioselectivity in pyrazole ring functionalization?

Methodological Answer: Regioselectivity is controlled by:

  • Directing groups : Electron-withdrawing substituents (e.g., Cl at C4) direct electrophiles to C5 .
  • Catalytic systems : Cu(I)/ligand systems improve yields in cyclopropane coupling (85% vs. 60% without catalyst) .

Q. What strategies minimize by-products during acetic acid moiety attachment?

Methodological Answer:

  • Stepwise alkylation : Use tert-butyl esters to protect the acetic acid group, reducing side reactions .
  • Purification : Silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) removes unreacted intermediates .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。